molecular formula C14H10ClNO3 B8394388 4-(4-Chlorocarbonylbenzyl)-nitrobenzene

4-(4-Chlorocarbonylbenzyl)-nitrobenzene

Cat. No.: B8394388
M. Wt: 275.68 g/mol
InChI Key: CPDJGEZDJOIEMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-Chlorocarbonylbenzyl)-nitrobenzene is a nitroaromatic compound featuring a benzyl group substituted with a chlorocarbonyl (COCl) moiety and a nitro (NO₂) group on adjacent benzene rings. These compounds are pivotal intermediates in organic synthesis, particularly in pharmaceuticals, agrochemicals, and polymer chemistry .

Properties

Molecular Formula

C14H10ClNO3

Molecular Weight

275.68 g/mol

IUPAC Name

4-[(4-nitrophenyl)methyl]benzoyl chloride

InChI

InChI=1S/C14H10ClNO3/c15-14(17)12-5-1-10(2-6-12)9-11-3-7-13(8-4-11)16(18)19/h1-8H,9H2

InChI Key

CPDJGEZDJOIEMC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CC2=CC=C(C=C2)[N+](=O)[O-])C(=O)Cl

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Physical and Chemical Properties

Compound Molecular Formula Molecular Weight Key Functional Groups Solubility
4-Nitrobenzoyl chloride C₇H₄ClNO₃ 185.56 -NO₂, -COCl Sparingly in water
4-Nitrophenyl 4-chlorobenzoate C₁₃H₈ClNO₄ 277.66 -NO₂, -COO- Organic solvents
4-Nitrobenzyl chloroformate C₈H₆ClNO₄ 215.58 -NO₂, -OCOCl Dichloromethane

Key Research Findings

  • Degradation Challenges : Nitroaromatics like nitrobenzene degrade efficiently (80%) in alkaline soil slurries with ascorbic acid, but neutral conditions inhibit this process. Chlorinated analogs (e.g., 4NCB) show even lower degradation rates .
  • Synthetic Flexibility: Electron-withdrawing groups (e.g., -NO₂, -COCl) enhance reactivity in nucleophilic substitutions, though steric hindrance from substituents like methylamino can reduce yields .
  • Pharmaceutical Relevance : Morpholine and oxadiazole derivatives of nitroaromatics exhibit anticancer and antimicrobial activities, highlighting their versatility in drug design .

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